LL-37 scrambled peptide

Antifungal Resistance Cystic Fibrosis Host-Pathogen Interaction

The LL-37 scrambled peptide is a 37-amino acid synthetic peptide (sequence: GLKLRFEFSKIKGEFLKTPEVRFRDIKLKDNRISVQR). It serves as the universally accepted negative control for the human cathelicidin antimicrobial peptide LL-37.

Molecular Formula C₂₀₅H₃₄₀N₆₀O₅₃
Molecular Weight 4493.30
Cat. No. B1574831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37 scrambled peptide
Molecular FormulaC₂₀₅H₃₄₀N₆₀O₅₃
Molecular Weight4493.30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-37 Scrambled Peptide: The Essential Negative Control for Cathelicidin Research & Procurement


The LL-37 scrambled peptide is a 37-amino acid synthetic peptide (sequence: GLKLRFEFSKIKGEFLKTPEVRFRDIKLKDNRISVQR) [1]. It serves as the universally accepted negative control for the human cathelicidin antimicrobial peptide LL-37. Maintaining the same molecular weight (4493.3 Da) and amino acid composition as the active LL-37, its randomized sequence abolishes the α-helical structure required for biological function [2]. This specific scrambled variant is a critical tool for validating sequence-specific effects in antimicrobial, antiviral, immunomodulatory, and cell-proliferation assays, ensuring that observed experimental outcomes are attributable to the structure of LL-37 rather than generic peptide properties.

Why LL-37 Scrambled Peptide is Non-Negotiable for Sequence-Specific Validation


Generic substitution with other cationic peptides (e.g., polymyxin B, lysozyme) or alternative scrambled sequences is scientifically invalid for controlling LL-37 experiments. The specific scrambled sequence, GLKLRFEFSKIKGEFLKTPEVRFRDIKLKDNRISVQR, is composition-matched to LL-37 but critically lacks its structure-dependent activities, such as actin binding and helix-dependent receptor activation [1]. Using an alternative peptide with a different charge or hydrophobicity profile could introduce false-positive or false-negative results. For instance, other arginine/lysine-rich peptides can non-specifically neutralize lipopolysaccharide (LPS) [2], whereas the LL-37 scrambled peptide is the only validated control that consistently demonstrates an absence of effect across antimicrobial, antiviral, and immunomodulatory assays [3], thereby preserving the integrity of the experimental system.

Head-to-Head Quantitative Evidence: LL-37 vs. Scrambled Peptide Activity Profiles


Scrambled LL-37 Lacks Pro-Growth and Pro-Virulence Activities on Aspergillus fumigatus

Unlike its active counterpart, the scrambled LL-37 peptide does not promote the growth or virulence of the fungal pathogen Aspergillus fumigatus. In a direct comparison, LL-37 significantly increased fungal growth (by ~200%), hyphal mass, and the secretion of the virulence factor gliotoxin, whereas the scrambled peptide showed no significant difference from the untreated control [1].

Antifungal Resistance Cystic Fibrosis Host-Pathogen Interaction

Scrambled LL-37 Lacks Antiviral Activity Against Dengue Virus Type 2 (DENV-2)

Pretreatment of dengue virus with LL-37 significantly inhibits its infectivity, whereas the scrambled peptide has no antiviral effect. LL-37 at 10-15µM caused a two-to-three log reduction in infectious virus particles compared to the virus control. In contrast, scrambled LL-37 treatment did not significantly change the percentage of infection or viral load (P > 0.05) [1].

Antiviral Discovery Flavivirus Entry Inhibition

Scrambled LL-37 Demonstrates No Anti-Influenza A Virus Activity

While LL-37 exhibits potent anti-influenza activity, the scrambled peptide control is inert. Direct viral exposure to LL-37 led to an approximate 90% reduction in influenza virus titer, whereas the scrambled LL-37 had no effect on the virus titer [1]. This complete lack of activity was also observed in an in vivo mouse model, where scrambled peptide-treated mice showed no improvement in survival or lung viral titer, in stark contrast to LL-37-treated mice [1].

Influenza Respiratory Infection Host Defense Peptide

Scrambled LL-37 Does Not Induce MUC5AC Mucin or Collagen Production in Human Cells

LL-37 specifically induces profibrotic and mucoproduction pathways in human lung cells, a property entirely lost in the scrambled control. LL-37 induced a dose-dependent increase in collagen production in human lung fibroblasts and activated the TACE-EGFR pathway to produce MUC5AC mucin in airway epithelial cells. The scrambled LL-37 (sLL-37) peptide had no significant effect on either collagen synthesis [1] or TACE/EGFR activation and downstream MUC5AC production [2].

COPD Airway Remodeling Mucin Production

Key Application Scenarios for LL-37 Scrambled Peptide in Research & Development


Negative Control to Validate Antimicrobial Mechanism of Action

In minimum inhibitory concentration (MIC) and time-kill assays against bacterial or fungal pathogens, the LL-37 scrambled peptide is the gold-standard control. It differentiates between direct, sequence-specific membrane disruption by LL-37 and non-specific effects from a highly cationic peptide. Researchers must use the scrambled peptide at matched molar concentrations to conclusively attribute cell death to the LL-37 sequence [1].

Controlling for Structure-Dependent Immunomodulatory Effects

When investigating the immunomodulatory activities of LL-37, such as the inhibition of pro-inflammatory cytokine production (e.g., CXCL10, CCL5) or induction of chemotaxis, the scrambled peptide is essential. It distinguishes effects dependent on LL-37's specific helical structure from responses to general cationic peptide stimuli, ensuring accurate interpretation of signaling pathway data in immune cells [2].

Excluding Non-Specific Effects in Viral Entry Inhibition Studies

For antiviral research focusing on enveloped viruses like dengue, influenza, or SARS-CoV-2, the scrambled peptide confirms mechanism specificity. By showing that only structured LL-37 binds to viral envelope proteins or host receptors to block entry, the scrambled peptide validates that observed inhibition is not due to non-specific electrostatic interactions with viral particles or cells [3].

Ensuring Specificity in Fibrotic or Growth-Promoting Pathway Analysis

In wound healing, fibrosis, or oncology studies, where LL-37 can promote cell proliferation, collagen deposition, or mucin production, the scrambled peptide serves as a critical control. It is used to demonstrate that the activation of pathways like TACE-EGFR-ERK is sequence-specific, thereby ruling out assay interference from general peptide-induced cellular stress [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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